Cas no 424837-34-3 (4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride)
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
- 4-Ethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
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- MDL: MFCD28894315
- Inchi: 1S/C8H13N3.2ClH/c1-2-6-8-7(3-4-9-6)10-5-11-8;;/h5-6,9H,2-4H2,1H3,(H,10,11);2*1H
- InChI Key: OEPNPAPWGDISPL-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1CCC2=C(C1CC)N=CN2
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 137
- Topological Polar Surface Area: 40.7
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 195124-0.500g |
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride |
424837-34-3 | 0.500g |
$480.00 | 2023-09-07 | ||
| Matrix Scientific | 195124-5g |
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride |
424837-34-3 | 5g |
$2200.00 | 2023-09-07 | ||
| Matrix Scientific | 195124-10g |
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride |
424837-34-3 | 10g |
$3300.00 | 2023-09-07 | ||
| abcr | AB562008-500 mg |
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride; . |
424837-34-3 | 500MG |
€472.80 | 2023-04-13 | ||
| abcr | AB562008-1 g |
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride; . |
424837-34-3 | 1g |
€573.00 | 2023-04-13 | ||
| abcr | AB562008-500mg |
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride; . |
424837-34-3 | 500mg |
€461.00 | 2024-08-02 | ||
| abcr | AB562008-1g |
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride; . |
424837-34-3 | 1g |
€557.00 | 2024-08-02 | ||
| abcr | AB562008-5g |
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride; . |
424837-34-3 | 5g |
€1837.00 | 2024-08-02 |
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride Suppliers
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
Introduction to 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride (CAS No. 424837-34-3)
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride, identified by its CAS number 424837-34-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule belongs to the imidazopyridine class, a scaffold known for its broad biological activity and utility in drug development. The dihydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.
The structural framework of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride consists of a fused imidazole and pyridine ring system, which is further substituted with an ethyl group at the 4-position. This particular arrangement of nitrogen atoms and functional groups contributes to its unique electronic properties and potential interactions with biological targets. The dihydrochloride formulation ensures that the compound is readily soluble in aqueous solutions, facilitating its use in both in vitro and in vivo experimental settings.
In recent years, there has been growing interest in imidazopyridine derivatives due to their demonstrated efficacy as scaffolds for developing small-molecule drugs targeting various therapeutic areas. Studies have highlighted the potential of this class of compounds in modulating enzyme activity, receptor binding, and signaling pathways relevant to diseases such as cancer, inflammation, and neurodegeneration. The 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride structure has been explored as a starting point for generating novel analogs with enhanced pharmacokinetic profiles and improved target specificity.
One of the most compelling aspects of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is its versatility in medicinal chemistry. Researchers have leveraged its core structure to develop derivatives that exhibit inhibitory activity against kinases and other enzymes implicated in disease progression. For instance, modifications at the 3-position or the ethyl substituent have yielded compounds with promising preclinical results in models of metabolic disorders. The dihydrochloride salt form has been particularly advantageous in these studies due to its stability under various storage conditions and compatibility with high-throughput screening assays.
The synthesis of CAS No. 424837-34-3 involves multi-step organic reactions that typically begin with readily available precursors. Key steps include cyclization reactions to form the imidazopyridine core followed by functional group manipulations to introduce the ethyl group and convert the free base into its dihydrochloride salt. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, reducing costs and improving accessibility for academic and industrial research.
From a computational chemistry perspective, 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies have provided insights into how the compound binds to proteins such as kinases or ion channels at an atomic level. Such information is crucial for rational drug design efforts aimed at optimizing potency while minimizing off-target effects. The tetrahydropyridine moiety plays a critical role in modulating binding affinity through hydrogen bonding networks formed between key residues on the target protein.
In clinical research, CAS No. 424837-34-3 has been investigated as part of larger drug discovery programs targeting oncological diseases. Preliminary data suggest that certain derivatives exhibit inhibitory effects on specific cancer-related pathways without significant toxicity at therapeutic doses. While further clinical trials are needed to confirm these findings, this early success underscores the potential of imidazopyridine-based compounds as next-generation therapeutics.
The pharmacokinetic properties of diethyl-substituted tetrahydropyridoimidazole derivatives are also areas of active investigation, particularly regarding their absorption distribution metabolism excretion (ADME) profiles. The solubility imparted by the dihydrochloride salt format appears beneficial for oral administration, whereas modifications aimed at improving bioavailability continue to be explored through structure-activity relationship (SAR) studies.
The role of CAS No. 424837-34-3 extends beyond oncology; it has shown promise as a tool compound for studying neurological disorders where modulation of neurotransmitter systems is relevant. Its ability to cross blood-brain barriers under certain conditions makes it an attractive candidate for central nervous system (CNS) drug development programs seeking novel molecular probes.
The chemical diversity inherent in imidazopyridines allows researchers to fine-tune multiple parameters simultaneously during derivative design, including electronic distribution across rings, lipophilicity, solubility, and metabolic stability.* These attributes makeCAS No.* 424837-34-3*a versatile building block whose full therapeutic potential may yet be realized through continued innovation.*
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